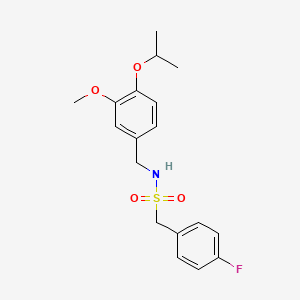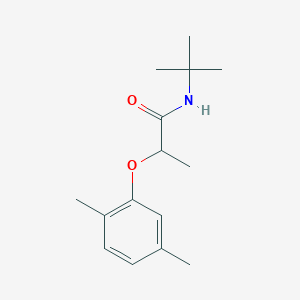![molecular formula C18H20N2O3S B4444328 N-[2-[(4-methylphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]cyclopropanecarboxamide](/img/structure/B4444328.png)
N-[2-[(4-methylphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]cyclopropanecarboxamide
Overview
Description
N-[2-[(4-methylphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]cyclopropanecarboxamide, also known as MCC950, is a small molecule inhibitor that has been recently discovered to inhibit the NLRP3 inflammasome, a key component of the innate immune system. The NLRP3 inflammasome is responsible for the activation of pro-inflammatory cytokines, which play a major role in the development of various inflammatory diseases. MCC950 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of several inflammatory diseases.
Mechanism of Action
N-[2-[(4-methylphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]cyclopropanecarboxamide inhibits the NLRP3 inflammasome by binding to the NLRP3 protein and preventing its activation. The NLRP3 inflammasome is activated by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Upon activation, the NLRP3 inflammasome triggers the cleavage of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18), leading to inflammation. This compound inhibits this process by preventing the activation of the NLRP3 inflammasome.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the levels of pro-inflammatory cytokines such as IL-1β and IL-18 in various disease models. This compound has also been shown to reduce the infiltration of immune cells into inflamed tissues. In addition, this compound has been shown to have anti-apoptotic effects in certain disease models.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[2-[(4-methylphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]cyclopropanecarboxamide is its specificity for the NLRP3 inflammasome. This compound has been shown to have minimal off-target effects, making it a promising therapeutic agent for the treatment of inflammatory diseases. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on N-[2-[(4-methylphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]cyclopropanecarboxamide. One potential direction is the development of more soluble analogs of this compound that can be administered more easily in vivo. Another direction is the investigation of the potential of this compound in combination with other therapeutic agents for the treatment of inflammatory diseases. In addition, further studies are needed to investigate the long-term safety and efficacy of this compound in preclinical and clinical studies.
Scientific Research Applications
N-[2-[(4-methylphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases. In preclinical studies, this compound has shown promising results in the treatment of diseases such as gout, multiple sclerosis, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the NLRP3 inflammasome, which is involved in the pathogenesis of these diseases.
Properties
IUPAC Name |
N-[2-(4-methylphenyl)sulfonyl-2-pyridin-3-ylethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-4-8-16(9-5-13)24(22,23)17(15-3-2-10-19-11-15)12-20-18(21)14-6-7-14/h2-5,8-11,14,17H,6-7,12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIFHLUCAFLBNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2CC2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-fluorophenyl)-2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B4444249.png)
![N-cyclooctyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4444258.png)
![6,11-dihydrochromeno[2,3-b][1,5]benzodiazepin-13(5aH)-one](/img/structure/B4444269.png)
![N-[2-(dimethylamino)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B4444277.png)

![methyl 4-{[6-(aminocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoate](/img/structure/B4444297.png)
![N-[2-(2-methoxyphenoxy)ethyl]-N'-(2-methoxyphenyl)urea](/img/structure/B4444303.png)



![4-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]morpholine](/img/structure/B4444319.png)
![3-[(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4444320.png)
![5-chloro-1,3-dimethyl-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B4444321.png)
![N-[3-(acetylamino)phenyl]-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B4444341.png)
